4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving indole derivatives and dioxolane precursors.
Introduction of the Chloromethyl Group: Chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions using morpholine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloromethyl and morpholinylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring suggests possible interactions with biological targets.
Medicine
Medicinal chemistry applications may include the development of new drugs with improved efficacy and reduced side effects. The compound’s structural features could be exploited to design molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the morpholine ring suggests potential binding to amine receptors or transporters.
Comparison with Similar Compounds
Similar Compounds
Spiroindolones: Compounds with a spirocyclic indole structure.
Morpholine Derivatives: Compounds containing the morpholine ring.
Chloromethyl Compounds: Compounds with a chloromethyl functional group.
Uniqueness
The uniqueness of 4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one lies in its combination of a spirocyclic core, a morpholine ring, and a chloromethyl group. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19ClN2O4 |
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Molecular Weight |
338.78 g/mol |
IUPAC Name |
4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H19ClN2O4/c17-9-12-10-22-16(23-12)13-3-1-2-4-14(13)19(15(16)20)11-18-5-7-21-8-6-18/h1-4,12H,5-11H2 |
InChI Key |
MRAGSXXFMHQZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C4(C2=O)OCC(O4)CCl |
solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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